

solubility of malononitrile in various organic solvents

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An In-depth Technical Guide on the Solubility of Malononitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Malononitrile

Malononitrile (propanedinitrile), with the chemical formula $CH_2(CN)_2$, is a versatile and highly reactive organic compound.[1][2] It presents as a white to yellowish crystalline solid at room temperature, with a melting point between 30-32°C and a boiling point of approximately 220°C. [1][3][4] The molecule's structure, featuring a central methylene group activated by two electron-withdrawing cyano groups, imparts a significant acidity (pKa \approx 11 in water) and makes it a potent nucleophile after deprotonation.[1][5] This reactivity is fundamental to its extensive use as a building block in organic synthesis.[3][6]

Malononitrile is a key precursor in the manufacturing of pharmaceuticals such as the diuretic triamterene and vitamins like thiamine.[7][8][9] It is also integral to the synthesis of dyes, pigments, agrochemicals, and polymers.[1][8][10] Its utility in multicomponent reactions, such as the Knoevenagel condensation and Gewald reaction, allows for the efficient construction of complex heterocyclic scaffolds, which are of significant interest in drug discovery and materials science.[1][6][11] Given its broad applicability, a thorough understanding of its solubility in various organic solvents is critical for reaction optimization, product purification, and formulation development.



Solubility of Malononitrile

Malononitrile's polarity, arising from the two nitrile groups, allows it to be soluble in a range of organic solvents.[1] Its solubility is a crucial parameter for its use in synthesis, enabling chemists to select appropriate solvent systems for achieving desired reaction kinetics, managing reaction exotherms, and facilitating product isolation.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for malononitrile in various solvents. It is important to note that temperature significantly influences solubility, and the data below is provided at the specified temperatures where available.

Solvent	Formula	Solubility	Temperature (°C)	Reference(s)
Water	H ₂ O	13.3 g / 100 mL	20	[1][3][7][12]
~133 g / L	20	[3][13]		
Ethanol	C ₂ H ₅ OH	0.40 g / mL	25	[13]
Diethyl Ether	(C ₂ H ₅) ₂ O	0.20 g / mL	25	[13]
20.0 g / 100 mL	Room Temp.	[12]		

Qualitative Solubility Information

Malononitrile is reported to be soluble or very soluble in a variety of common organic solvents, though precise quantitative data is not always available. This qualitative information is essential for initial solvent screening in experimental design.



Solvent Class	Examples	Solubility Description	Reference(s)
Alcohols	Methanol, Isopropanol, Butanol	Soluble / Very Soluble	[9][10][14]
Ethers	Isopropyl Ether, Dioxane, Tetrahydrofuran (THF)	High Solubility	[14][15][16]
Ketones	Acetone	Soluble	[8][9][13]
Esters	Ethyl Acetate	Soluble	[6]
Halogenated Hydrocarbons	Chloroform, Methylene Chloride	Soluble / High Solubility	[8][13][14]
Aromatic Hydrocarbons	Benzene	Soluble	[8][9][13]
Amides / Aprotic Polar	Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)	Soluble	[9][15][16]
Carboxylic Acids	Acetic Acid	Soluble	[8][13]

Experimental Protocol for Solubility Determination

While specific published protocols for malononitrile are scarce, a generalized and reliable method for determining the solubility of a solid compound in an organic solvent can be established using common laboratory techniques. The isothermal equilibrium method is a standard approach.

Generalized Methodology

- Preparation of Saturated Solution:
 - Add an excess amount of malononitrile to a known volume or mass of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker).

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 Agitate the mixture (e.g., using a magnetic stirrer or shaker) at a constant, recorded temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
 The presence of undissolved solid malononitrile is necessary to confirm saturation.

Sample Separation:

- Cease agitation and allow the excess solid to settle.
- Carefully withdraw a known volume or mass of the clear, supernatant liquid (the saturated solution) using a pre-heated or temperature-equilibrated syringe fitted with a particle filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved solid.

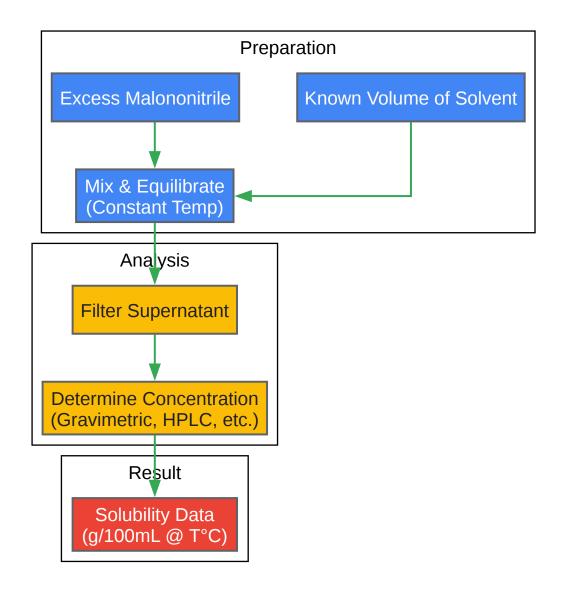
Concentration Analysis:

- The concentration of malononitrile in the filtered sample can be determined by several methods.[16] The choice of method may depend on the solvent's volatility and the available instrumentation.
- Gravimetric Analysis: Accurately weigh the collected sample of the saturated solution.
 Gently evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below malononitrile's melting point) until a constant weight of the solid residue is achieved. The solubility is calculated as the mass of the residue divided by the mass or volume of the solvent.[16]
- Spectroscopic Analysis (UV-Vis): If malononitrile has a distinct chromophore, create a
 calibration curve by measuring the absorbance of several solutions of known
 concentrations. Dilute the saturated sample with the same solvent to fall within the linear
 range of the calibration curve and measure its absorbance. Calculate the concentration
 from the curve.
- Chromatographic Analysis (HPLC): Prepare a calibration curve using standard solutions of known malononitrile concentrations. Inject a precisely diluted aliquot of the saturated sample into an HPLC system and determine the concentration based on the peak area relative to the standards.[16]
- Density Measurement: Create a calibration curve by measuring the density of several solutions of known concentration. Measure the density of the saturated solution and



determine the concentration from the calibration curve.[16]

- Data Reporting:
 - Express the solubility in standard units, such as g/100 mL, g/L, or mole fraction, and always report the temperature at which the measurement was made.



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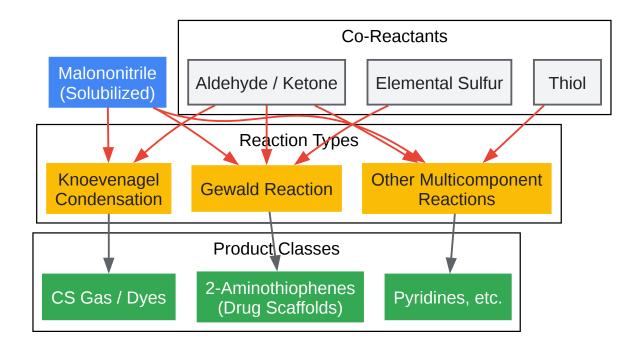
Caption: Workflow for determining the solubility of malononitrile.

Synthetic Applications Driven by Solubility



The solubility of malononitrile in organic solvents is paramount to its role as a versatile C-H acid reagent in organic synthesis.[1] The ability to dissolve malononitrile along with various reactants and catalysts in a common solvent system is the first step in harnessing its synthetic potential.

Malononitrile is a cornerstone reactant in numerous named reactions that produce compounds of high value to the pharmaceutical and materials science industries. For instance, in the Knoevenagel condensation, malononitrile reacts with aldehydes or ketones in the presence of a weak base to form alkylidenemalononitriles.[6][11] A notable example is its reaction with 2-chlorobenzaldehyde to produce CS gas.[5][8] In the Gewald reaction, malononitrile, a carbonyl compound, and elemental sulfur react to form highly substituted 2-aminothiophenes, a privileged scaffold in medicinal chemistry.[1][8] The choice of solvent (e.g., ethanol, DMF) is critical for solubilizing all three components and facilitating the reaction sequence.[15]



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Caption: Synthetic utility of malononitrile in key chemical reactions.



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